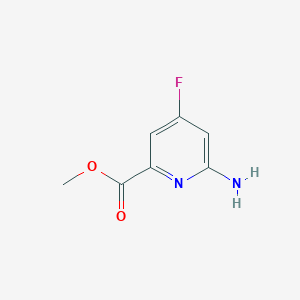

Methyl 6-amino-4-fluoropyridine-2-carboxylate

Description

Methyl 6-amino-4-fluoropyridine-2-carboxylate is a fluorinated pyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of both an amino group and a fluorine atom on the pyridine ring

Properties

Molecular Formula |

C7H7FN2O2 |

|---|---|

Molecular Weight |

170.14 g/mol |

IUPAC Name |

methyl 6-amino-4-fluoropyridine-2-carboxylate |

InChI |

InChI=1S/C7H7FN2O2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3,(H2,9,10) |

InChI Key |

ADZISXFUKOJDFY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC(=CC(=C1)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-4-fluoropyridine-2-carboxylate typically involves the introduction of the amino and fluorine groups onto the pyridine ring. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring using a fluorinating agent. The amino group can be introduced through an amination reaction, often using ammonia or an amine derivative under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process typically includes halogenation, amination, and esterification steps, optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-4-fluoropyridine-2-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions include substituted pyridines, carboxylic acids, and various derivatives depending on the specific reaction conditions .

Scientific Research Applications

Drug Development

Methyl 6-amino-4-fluoropyridine-2-carboxylate serves as a building block in the synthesis of various pharmaceuticals. Its derivatives have shown promise in targeting specific biological pathways:

- Cancer Therapeutics : Compounds derived from this compound have demonstrated activity against specific cancer cell lines. Research indicates that these derivatives can act as selective antagonists for proteins involved in cancer progression, potentially leading to novel cancer treatments .

- Antipsychotic Agents : The compound has been explored in the context of developing positive allosteric modulators for the metabotropic glutamate receptor 5 (mGluR5), which is implicated in schizophrenia. In vitro studies have shown that derivatives can potentiate receptor responses, suggesting their utility in treating psychiatric disorders .

Synthesis of Active Pharmaceutical Ingredients

The compound is frequently utilized in synthesizing active pharmaceutical ingredients (APIs). Its fluorinated structure enhances metabolic stability and bioavailability compared to non-fluorinated analogs. The following table summarizes some key derivatives and their applications:

| Derivative | Application | Activity |

|---|---|---|

| BCL-X Antagonist | Treatment for chronic lymphocytic leukemia | Potency of 14 nM |

| mGluR5 Modulators | Potential antipsychotic agents | EC = 128 nM |

| Cytotoxic Complexes | Antitumor activity | IC = 27.5 µM |

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies employ techniques such as:

- Surface Plasmon Resonance (SPR) : To measure real-time binding interactions.

- Isothermal Titration Calorimetry (ITC) : To determine thermodynamic parameters of binding.

- Cell-based Assays : To evaluate biological activity and efficacy.

These methodologies are critical for understanding the compound's therapeutic potential and guiding further development .

Mechanism of Action

The mechanism of action of Methyl 6-amino-4-fluoropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions. These properties make it a valuable compound in drug design and other applications .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-fluoropyridine-4-carboxylate

- Methyl 6-fluoropyridine-2-carboxylate

- Methyl 2-fluoropyridine-3-carboxylate

Uniqueness

Methyl 6-amino-4-fluoropyridine-2-carboxylate is unique due to the simultaneous presence of an amino group and a fluorine atom on the pyridine ring.

Biological Activity

Methyl 6-amino-4-fluoropyridine-2-carboxylate is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound serves as a versatile building block for the synthesis of various active pharmaceutical ingredients (APIs) and has demonstrated potential in anticancer therapies, antimicrobial applications, and as a ligand in catalysis.

This compound is characterized by:

- Chemical Formula : C₈H₈FN₃O₂

- CAS Number : 455-71-0

- Molecular Weight : 185.16 g/mol

This compound features a fluorine atom at the 4-position and an amino group at the 6-position of the pyridine ring, which contributes to its reactivity and biological activity.

Anticancer Activity

This compound has been identified as a precursor in the synthesis of selective BCL-X_L antagonists, which are being explored for the treatment of chronic lymphocytic leukemia (CLL). A synthesized derivative exhibited a potency of 14 nM , indicating significant potential as an anticancer agent .

Additionally, when hydrolyzed, this compound acts as a bidentate chelating agent, forming complexes that have shown cytotoxicity with an IC₅₀ value of 27.5 µM in antitumor assays .

Antimicrobial Activity

Research indicates that derivatives of this compound display antimicrobial properties. For instance, modifications of the compound have led to variants that inhibit bacterial growth effectively, although specific IC₅₀ values for these activities require further exploration.

Ligand Properties

The hydrolyzed form of this compound is utilized as a ligand in palladium-catalyzed reactions. Its ability to act as a chelating agent enhances its utility in organic synthesis, particularly in C-H activation processes .

Synthesis and Evaluation

A study focusing on the synthesis of various derivatives from this compound highlighted its role in generating compounds with enhanced biological profiles. The derivatives were evaluated for their activity against various cancer cell lines, demonstrating improved efficacy compared to the parent compound.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications at specific positions on the pyridine ring significantly influence biological activity. For example, substituting different functional groups at the 2 and 6 positions can enhance potency against specific targets while maintaining favorable pharmacokinetic properties .

Data Tables

| Activity Type | IC₅₀ Value (µM) | Notes |

|---|---|---|

| Anticancer (BCL-X_L) | 14 | Potent antagonist for CLL treatment |

| Cytotoxicity | 27.5 | Demonstrated in Ru-complex assays |

| Antimicrobial | TBD | Variants show promising activity; specific values pending |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.